7-O-Methyltetrahydroochnaflavone

Description

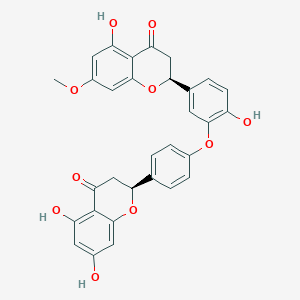

Structure

3D Structure

Properties

Molecular Formula |

C31H24O10 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C31H24O10/c1-38-19-11-22(35)31-24(37)14-26(41-29(31)12-19)16-4-7-20(33)27(8-16)39-18-5-2-15(3-6-18)25-13-23(36)30-21(34)9-17(32)10-28(30)40-25/h2-12,25-26,32-35H,13-14H2,1H3/t25-,26-/m0/s1 |

InChI Key |

RTASEZGPNDVJDB-UIOOFZCWSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Synonyms |

7-O-methyltetrahydro-ochnaflavone 7-O-methyltetrahydroochna-flavone 7-O-methyltetrahydroochnaflavone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographical Distribution

Ochna beddomei as a Primary Source of the Compound

7-O-Methyltetrahydroochnaflavone was first identified in the leaves of Ochna beddomei Gamble. acs.orgacs.orgnih.gov This deciduous tree is predominantly found in the Central and Peninsular regions of India. acs.orgacs.org The investigation of O. beddomei led to the characterization of this novel biflavanone, alongside nine other known flavonoids, highlighting the plant as a significant natural reservoir for such compounds. acs.orgacs.orgnih.gov

Identification in Other Plant Species (e.g., Quintinia acutifolia)

While Ochna beddomei is a primary source, this compound has also been isolated from other plant species. Notably, it has been identified in the New Zealand tree Quintinia acutifolia. researchgate.net The presence of this compound in both the Ochnaceae and Quintiniaceae families, which are geographically distant, is of phytochemical interest. Quintinia acutifolia is characterized by its maroon-mottled yellowish-green leaves and whitish flowers. nzpcn.org.nz

Phytochemical Richness of the Genus Ochna in Biflavonoids

The genus Ochna, belonging to the Ochnaceae family, is well-regarded for its rich and diverse composition of biflavonoids. acs.orgacs.orgku.ac.ke Various species within this genus, which includes evergreen trees and shrubs across Asia and Africa, are known to produce a wide array of flavonoids, including bi-, tri-, and pentaflavonoids. researchgate.netresearchgate.net Phytochemical studies have consistently revealed that biflavonoids are characteristic secondary metabolites of this genus. ku.ac.kejppres.com This richness has made the Ochna genus a subject of extensive phytochemical investigation. acs.orgresearchgate.net

Advanced Isolation Techniques Utilized in Natural Product Chemistry

The isolation of this compound from its natural sources involves a multi-step process that leverages various extraction and chromatographic techniques.

Chromatographic Separation Strategies

Chromatography is a fundamental technique for the separation and purification of individual compounds from complex plant extracts. nih.gov The general principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

In the isolation of flavonoids like this compound, several chromatographic methods are employed:

Column Chromatography: This is a primary purification technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. nih.govresearchgate.net Different compounds in the extract move at different rates depending on their affinity for the stationary phase and the polarity of the solvent (mobile phase), allowing for their separation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and widely used technique for the final purification and analysis of flavonoids. researchgate.nete3s-conferences.org It utilizes high pressure to pass the solvent through a column with smaller particle size, resulting in high resolution and rapid separation. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for separating biflavonoids. researchgate.net

Other Techniques: Methods like Thin-Layer Chromatography (TLC) are often used for monitoring the separation process and identifying fractions of interest. e3s-conferences.org Gel filtration chromatography, such as with Sephadex LH-20, is also utilized to separate compounds based on their molecular size. ku.ac.keacs.org

Solvent Extraction and Partitioning Methodologies

The initial step in isolating this compound involves extracting the bioactive compounds from the plant material. e3s-conferences.orgcreative-proteomics.com

Maceration and Soxhlet Extraction: Traditional methods like maceration involve soaking the plant material in a solvent for an extended period. creative-proteomics.comnih.gov Soxhlet extraction is a more efficient continuous extraction method that uses a smaller volume of solvent. mdpi.com

Solvent Choice: The choice of solvent is critical and depends on the polarity of the target compounds. nih.gov For flavonoids, polar solvents like methanol (B129727), ethanol, and their aqueous mixtures are commonly used for the initial extraction. e3s-conferences.orgnih.gov Less polar flavonoids may be extracted with solvents like chloroform (B151607) or ethyl acetate. nih.gov In the case of Ochna beddomei, the leaves were extracted with 80% aqueous ethanol. researchgate.net

Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, modern techniques are increasingly employed. These include:

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield. creative-proteomics.comnih.gov

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. creative-proteomics.commdpi.com

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity. creative-proteomics.com

Partitioning: After the initial extraction, the crude extract is often subjected to liquid-liquid partitioning. This involves sequentially partitioning the extract with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility and polarity. This step helps to fractionate the extract and simplify the subsequent chromatographic separation.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Comprehensive Structural Determination

A suite of spectroscopic tools was employed to systematically decode the intricate structure of 7-O-Methyltetrahydroochnaflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Techniques: ¹H NMR, ¹³C NMR, HMBC)

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques like Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in delineating the carbon-hydrogen framework of the molecule. nih.govresearchgate.net The ¹H NMR spectrum revealed the presence of specific proton signals, while the ¹³C NMR spectrum provided information on the different carbon environments within the molecule. silae.it 2D NMR experiments, such as HMBC, were crucial for establishing long-range correlations between protons and carbons, which helped to connect the individual structural fragments. researchgate.net

Mass Spectrometry (MS) Applications in Molecular Formula and Fragmentation Analysis (e.g., EIMS, HRFABMS)

Mass spectrometry (MS) played a pivotal role in determining the molecular formula and analyzing the fragmentation patterns of this compound. nih.govnih.gov Techniques such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) were utilized. nih.gov HRFABMS, in particular, provided a highly accurate mass measurement, which led to the deduction of the elemental composition and the definitive molecular formula of the compound. nih.gov The fragmentation patterns observed in the mass spectra offered valuable clues about the structural components and how they are linked together. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy was employed to analyze the chromophoric system within this compound. nih.govnih.govresearchgate.net The absorption maxima observed in the UV-Vis spectrum are characteristic of the flavonoid structure, providing evidence for the presence of conjugated systems within the molecule. mdpi.commdpi.com The specific wavelengths of maximum absorption help to confirm the class of flavonoid and the nature of its substituents. nih.govresearchgate.net

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy was a key technique for determining the absolute configuration of the stereocenters in this compound. nih.govresearchgate.netresearchgate.net The CD spectrum provides information about the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The sign and magnitude of the Cotton effects in the CD spectrum were compared with those of known compounds and with established rules to assign the absolute stereochemistry of the chiral centers within the biflavanone structure. researchgate.netresearchgate.netnih.gov

Chemical Derivatization Approaches for Structural Confirmation

Chemical derivatization was used to confirm the structural features of this compound. nih.gov This involves chemically modifying the molecule to produce a derivative with known structural changes. For instance, creating a methyl ether derivative can help to determine the number and location of hydroxyl groups. nih.gov The spectroscopic data of the resulting derivative is then compared with that of the original compound to validate the initial structural elucidation. nih.gov

Analysis and Characterization of Interflavonoid Linkage

The nature and position of the bond connecting the two flavonoid units, known as the interflavonoid linkage, were determined through a careful analysis of the spectroscopic data. nih.gov Specifically, long-range correlations observed in 2D NMR spectra, such as HMBC, were critical in identifying the specific carbons and protons involved in this linkage. usda.gov This analysis definitively established how the two flavanone (B1672756) monomers are joined to form the biflavonoid structure of this compound.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes for Biflavanones

The formation of biflavanones, such as those found in the Ochna genus, is proposed to occur via the oxidative coupling of two monomeric flavonoid units. nih.gov This process is a key step that diverges from the general flavonoid pathway to create the characteristic dimeric structure. For 7-O-Methyltetrahydroochnaflavone, this would involve the coupling of two flavanone (B1672756) molecules.

The total synthesis of ochnaflavone (B1238491), a related biflavone, has been achieved through the formation of a diaryl ether linkage followed by the ring cyclization of an ether-linked dimeric chalcone (B49325). beilstein-journals.orgnih.gov This synthetic approach provides a plausible model for the biosynthetic route, suggesting that the ether linkage between the two flavonoid moieties may be formed at the chalcone or a subsequent stage.

The biosynthesis of biflavonoids can result in various linkage types between the monomeric units, including C-C and C-O-C bonds. researchgate.net In the case of ochnaflavone, an ether linkage connects the B-rings of an apigenin (B1666066) and a luteolin (B72000) moiety. nih.govwikipedia.org While this compound is a biflavanone, the principle of an ether linkage between two flavanone units is a likely biosynthetic strategy. The specific monomeric flavanones that couple to form this compound are likely derivatives of common flavanones such as naringenin (B18129).

Enzymatic Mechanisms Involved in Biflavonoid Formation

The key enzymatic reaction in biflavonoid biosynthesis is the oxidative coupling of the two flavonoid precursors. While the specific enzymes responsible for the synthesis of most biflavonoids remain to be definitively identified, evidence points towards the involvement of oxidative enzymes like laccases and cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are known to mediate the dimerization of phenolic compounds in the biosynthesis of various biaryl natural products. nih.gov

Horseradish peroxidase, in the presence of hydrogen peroxide, has been shown to catalyze the oxidative cross-coupling of stilbene (B7821643) monomers, providing a model for how such enzymatic reactions can lead to dimeric structures. researchgate.net It is proposed that similar enzymatic mechanisms, likely involving a radical-mediated coupling, are at play in the biosynthesis of biflavanones in plants.

Following the dimerization of the flavanone units, further enzymatic modifications are required to yield this compound. These include:

O-Methylation: The "7-O-Methyl" designation indicates the transfer of a methyl group to a hydroxyl group at the 7-position of one of the flavanone units. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govmdpi.com Flavonoid O-methyltransferases (FOMTs) are a class of enzymes that specifically catalyze the methylation of flavonoids. nih.govmdpi.com Some FOMTs exhibit high regioselectivity, targeting specific hydroxyl groups on the flavonoid skeleton. wikipedia.orgnih.gov For instance, a flavonoid O-methyltransferase that specifically catalyzes 7-O-methylation has been identified. nih.gov

Reduction: The "tetrahydro" prefix suggests the reduction of double bonds in the heterocyclic C-rings of the biflavanone structure. Enzymes known as ene-reductases or flavone (B191248) reductases (FLR) have been discovered that catalyze the hydrogenation of the C2-C3 double bond in flavones and flavonols. researchgate.netcas.cn Dihydroflavonol 4-reductase (DFR) is another key enzyme in the flavonoid pathway that catalyzes the reduction of dihydroflavonols to leucoanthocyanidins. nih.gov It is plausible that similar reductase enzymes are responsible for the saturation of the pyran rings in the formation of tetrahydroochnaflavone.

Connection to General Flavonoid Biosynthesis (e.g., Phenylpropanoid Pathway, Chalcone, and Naringenin Intermediates)

The biosynthesis of this compound is fundamentally dependent on the general flavonoid biosynthetic pathway, which provides the necessary monomeric precursors. This pathway begins with the phenylpropanoid pathway.

The key steps are as follows:

Phenylpropanoid Pathway: This pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA. This involves the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by chalcone synthase (CHS) and results in the formation of a C15 intermediate known as a chalcone, specifically naringenin chalcone.

Flavanone Formation: Naringenin chalcone undergoes stereospecific isomerization to form the flavanone naringenin. This cyclization of the C-ring is catalyzed by chalcone isomerase (CHI). Naringenin is a crucial intermediate and a branching point in the flavonoid pathway, serving as a precursor for various classes of flavonoids. researchgate.net

From naringenin, a series of hydroxylation, methylation, and other modification reactions can occur to produce a variety of flavanone monomers. It is from this pool of flavanone intermediates that the oxidative coupling to form the biflavanone skeleton of this compound is proposed to occur.

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches for Biflavanones

The total synthesis of biflavanones is a complex undertaking due to the need to form a linkage between two flavonoid units. A notable achievement in this area is the first total synthesis of ochnaflavone (B1238491) and the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone (B12323119), a compound structurally related to 7-O-Methyltetrahydroochnaflavone. nih.govresearchgate.net

A key strategy in the synthesis of ochnaflavone involves the formation of a diaryl ether linkage, followed by the construction of the two flavone (B191248) nuclei. nih.gov This approach begins with the coupling of appropriately substituted phenols to form a diaryl ether, which then serves as the backbone for the subsequent annulation of the flavone rings. One of the pivotal steps is the ring cyclization of an ether-linked dimeric chalcone (B49325). nih.gov The choice of cyclization conditions is critical to the success of the synthesis. For instance, while DDQ in dry dioxane was explored, it led to decomposition at higher temperatures. researchgate.net A successful method employed a catalytic amount of iodine in pyridine (B92270) to facilitate the desired cyclization. researchgate.net

An alternative approach involves an oxalic acid-induced ring closure of a bichalcone. researchgate.net However, this method can lead to the formation of a biflavanone, the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone, highlighting the challenge of controlling the final oxidation state of the heterocyclic rings. researchgate.net The interconvertibility between the chalcone and flavanone (B1672756) through equilibrium presents another layer of complexity in these syntheses. researchgate.net The final step in the synthesis of ochnaflavone from its permethylated precursor involves demethylation, for which boron tribromide is an effective reagent. nih.gov

While the total synthesis of this compound itself has not been explicitly detailed in the reviewed literature, the synthesis of the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone provides a foundational methodology that could be adapted for this target. nih.govresearchgate.net This would likely involve the use of starting materials with the desired methylation pattern or the selective methylation of a polyhydroxylated precursor.

Regioselective and Stereoselective Synthetic Strategies

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound. The specific placement of the methoxy (B1213986) group at the C-7 position and the control of the stereochemistry at the C-2 and C-3 positions of the flavanone units are critical for emulating the natural product.

Regioselectivity: The regioselective synthesis of flavonoids often relies on the careful use of protecting groups and the inherent reactivity of the phenolic starting materials. For instance, in the synthesis of chromones and flavones, the choice of base and solvent can significantly influence the regioselectivity of the reaction. mdpi.com The use of diethylamine (B46881) as a base and DMF as a solvent has been shown to be a key factor in directing the outcome of cyclocarbonylative Sonogashira coupling reactions to favor the formation of flavones over aurones. mdpi.com Such principles can be applied to the synthesis of biflavanones to control the formation of the desired linkage between the two flavonoid units.

Stereoselectivity: The stereoselective synthesis of flavonoids has been approached through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. mdpi.com For example, the Sharpless asymmetric dihydroxylation has been employed to create chiral diols from retro-chalcones, which can then be converted to chiral flavan-3-ols. mdpi.com The Mitsunobu reaction is another powerful tool for inverting the stereochemistry at specific centers. mdpi.com Furthermore, organocatalytic approaches, such as the use of thiourea (B124793) catalysts in the intramolecular conjugate addition of chalcones, have been successful in achieving high enantiomeric excess in the synthesis of flavanones. mdpi.com In the context of this compound, which contains multiple stereocenters, a combination of these stereoselective strategies would be necessary to control the relative and absolute stereochemistry of the final molecule.

Targeted Chemical Modifications and Analog Preparation for Research Purposes

The synthesis of analogs of this compound is crucial for understanding its biological activity and for developing new therapeutic agents. Various synthetic techniques have been employed to create libraries of biflavonoids with diverse structural modifications.

Oxidative coupling is a common method for the formation of the biaryl or diaryl ether bond in biflavonoids. This approach often mimics the proposed biosynthetic pathways of these compounds. Reagents such as ferric chloride (FeCl₃), often supported on silica (B1680970) gel, have been used for the oxidative coupling of acetophenones to form the corresponding dimers, which are key intermediates in biflavone synthesis. The regioselectivity of these reactions can be a challenge, and the formation of side products is not uncommon.

A biomimetic approach using iodine in alkaline methanol (B129727) has also been reported for the oxidative coupling of 2'-hydroxychalcones to form biflavonoids. More recently, a catalyst-free method utilizing molecular oxygen in alkaline water has been developed for the oxidative coupling of flavones, offering a greener and more sustainable route to these compounds.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming C-O and C-N bonds in aromatic systems, including flavonoids. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the context of biflavonoid synthesis, SNAr can be used to construct the ether linkage between the two flavonoid units. For example, a suitably halogenated flavone can react with a flavonoid containing a free hydroxyl group in the presence of a base to form the desired biflavonoid. The efficiency of this reaction is dependent on the nature of the leaving group and the activation of the aromatic ring.

Several other classical and modern synthetic methods have been adapted for the synthesis of biflavonoids.

Ullmann Coupling: The Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is a well-established method for the formation of biaryl and diaryl ether linkages. rsc.org This reaction has been widely used in the synthesis of biflavonoids, although it often requires harsh reaction conditions, such as high temperatures. Modern modifications of the Ullmann reaction, using ligands and different copper sources, have been developed to improve the reaction conditions and yields.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly versatile methods for the formation of C-C bonds. In biflavonoid synthesis, a Suzuki-Miyaura coupling can be used to connect two flavonoid units, typically by reacting a boronic acid or ester derivative of one flavonoid with a halogenated derivative of another. mdpi.com This approach offers a high degree of functional group tolerance and generally proceeds under milder conditions than the classical Ullmann coupling.

Wessely-Moser Rearrangement: The Wessely-Moser rearrangement is an acid- or base-catalyzed isomerization of polyhydroxyflavones. This rearrangement involves the opening of the pyrone ring followed by rotation and re-cyclization, leading to the migration of substituents between the C-6 and C-8 positions of the A-ring. While primarily used for the structural elucidation of flavonoids, it can also be employed as a synthetic tool to access different isomers that may be difficult to obtain through direct synthesis.

Challenges and Future Directions in Synthetic Methodology Development

Despite the progress made, the synthesis of biflavanones like this compound remains a significant challenge. Key difficulties include the low natural abundance of these compounds, which limits their availability for research, and the often harsh conditions and low yields of existing synthetic routes.

Future efforts in this field are likely to focus on the development of more efficient, robust, and scalable synthetic strategies. There is a need for new methods that offer greater control over regioselectivity and stereoselectivity, allowing for the synthesis of specific isomers with high purity. The development of novel catalytic systems, including those based on earth-abundant and non-toxic metals, is a key area of research. Furthermore, the application of modern synthetic technologies, such as flow chemistry and automated synthesis, could help to accelerate the discovery and development of new biflavonoid-based therapeutic agents. The creation of diverse libraries of biflavonoid analogs for biological screening will continue to be a priority, driven by the need to explore the vast chemical space that this compound class represents.

No Pharmacological Data Currently Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is currently no published research data regarding the specific pharmacological and biological activities of the chemical compound this compound.

The compound, a biflavanone, has been successfully isolated from the leaves of Ochna beddomei and its chemical structure has been elucidated. acs.org This initial discovery, however, did not include investigations into its potential effects in biological systems.

Subsequent searches for data pertaining to the requested pharmacological profile, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities, did not yield any studies specifically focused on this compound. Research is available for structurally related compounds, such as ochnaflavone 7-O-methyl ether, which has been studied for its antibacterial properties. researchgate.net However, due to the strict focus on this compound, data from these related but distinct molecules cannot be presented.

Therefore, content for the following requested sections and subsections cannot be generated at this time due to a lack of available scientific evidence:

Pharmacological Research and Biological Activities Pre Clinical and in Vitro

Other Reported Biological Activities

Further research would be required to determine the pharmacological profile of 7-O-Methyltetrahydroochnaflavone.

Mechanism of Action Studies at the Molecular and Cellular Level

Identification of Molecular Targets and Ligand-Receptor Interactions

The initial step in understanding a compound's mechanism of action is to identify its direct molecular binding partners. This involves techniques that can pinpoint interactions between the compound (ligand) and cellular components like proteins and receptors. These interactions are fundamental, as they trigger the cascade of events leading to a physiological response. nih.gov For many flavonoids, identified targets include protein kinases, components of cell signaling pathways, and receptors involved in cellular proliferation and inflammation. drugbank.comnih.gov

However, a thorough review of published studies indicates a lack of specific research identifying the molecular targets or detailing the ligand-receptor interactions for 7-O-Methyltetrahydroochnaflavone.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, TLR4, ERK1/2)

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities. Key pathways often investigated for flavonoid activity include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A crucial regulator of inflammatory responses, cell survival, and immunity.

TLR4 (Toll-like Receptor 4): A receptor that plays a key role in the innate immune system by recognizing pathogens and triggering inflammatory signaling. libretexts.orgnih.govyoutube.com

ERK1/2 (Extracellular signal-regulated kinases 1 and 2): A central component of the MAPK signaling pathway, which controls cell proliferation, differentiation, and survival. drugbank.comnih.gov

While numerous studies demonstrate that various flavonoids can modulate these pathways, specific data on how this compound affects the NF-κB, TLR4, or ERK1/2 signaling cascades is not available in the current scientific literature.

Enzyme Kinetic Studies and Inhibition Mechanisms

Enzyme kinetics studies are performed to characterize the interaction between a compound and an enzyme. nih.gov These studies determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive, and quantify the inhibitor's potency (e.g., Kᵢ or IC₅₀ values). This information is vital for understanding how a compound might alter metabolic processes or other enzyme-driven functions. A competitive inhibitor, for instance, structurally resembles the enzyme's natural substrate and competes for the same active site.

Currently, there are no published enzyme kinetic studies that specifically investigate the inhibitory mechanisms or parameters of this compound against any particular enzyme.

Gene Expression Regulation Studies (e.g., Angpt2, Tie2)

Compounds can exert biological effects by altering the expression of specific genes. Investigating a compound's impact on gene expression can reveal its influence on complex processes like angiogenesis (the formation of new blood vessels). The Angiopoietin-2 (Angpt2) and Tie2 receptor system is a critical regulator of this process. Angpt2 is a protein that binds to the Tie2 receptor on endothelial cells, modulating vessel stability and growth. Changes in the expression of the genes encoding these proteins can have significant effects on vascular health and disease.

A review of the literature reveals no specific studies on the effect of this compound on the gene expression of Angpt2, Tie2, or other related genes.

Computational Approaches for Elucidating Binding Modes and Interactions (e.g., protein-ligand docking, molecular dynamics simulations)

Computational methods are powerful tools used to predict and analyze the interaction between a ligand and its protein target at a molecular level.

Protein-ligand docking is a technique that predicts the preferred orientation of a molecule when bound to a protein, estimating the strength of the interaction (binding affinity).

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, allowing for the study of the stability and dynamics of the ligand-receptor complex.

These computational approaches are frequently applied in drug discovery to screen potential drug candidates and to understand their mechanisms of action. However, there are no available studies in the public domain that report the use of protein-ligand docking or molecular dynamics simulations to elucidate the binding modes and interactions of this compound with any biological target.

Structure Activity Relationship Sar Studies and Rational Design

Fundamental Principles of SAR in Biflavanones

Biflavonoids are known for a wide array of biological activities. The core principle of their SAR lies in how the dimeric structure interacts with biological targets, such as enzymes and receptors. The spatial arrangement of the two flavonoid units and their functional groups creates a unique pharmacophore that can lead to enhanced potency or novel activities compared to their monomeric counterparts. Understanding these relationships is crucial for designing new biflavonoid derivatives with improved efficacy and selectivity.

Impact of Functional Group Variations on Biological Activities

Functional groups are the primary determinants of a molecule's physicochemical properties and, consequently, its biological activity. In biflavanones like 7-O-Methyltetrahydroochnaflavone, key functional groups include hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.

The presence and position of hydroxyl groups are often critical for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals. The methylation of a hydroxyl group, such as the 7-O-methyl group in this compound, significantly alters its electronic and steric properties. This modification can have several consequences:

Reduced Antioxidant Activity: Methylation of a key phenolic hydroxyl group typically diminishes radical scavenging capacity. For instance, studies on flavonol glycosides have shown that derivatives like 7-O-methylmearnsitrin exhibit weaker antioxidant effects compared to their non-methylated parent compounds. researchgate.net

Increased Lipophilicity: The methyl group increases the molecule's fat-solubility, which can enhance its ability to cross cell membranes and potentially improve bioavailability.

Altered Target Binding: The change from a hydrogen-bond-donating hydroxyl group to a non-donating methoxy group can alter the binding interactions with target proteins, potentially leading to a different or more specific biological effect. For example, in some flavonoids, a 7-methoxy group has been associated with enhanced anti-inflammatory activity.

The "tetrahydro" prefix in this compound indicates that the C2-C3 double bond in one of the flavanone (B1672756) units is saturated. This saturation removes the planarity of the C-ring, leading to a more flexible, three-dimensional structure which can profoundly impact how the molecule fits into a receptor's binding site.

Table 1: Influence of Functional Groups on Biflavonoid Activity

| Functional Group/Structural Feature | General Impact on Biological Activity | Reference Compound Example |

| Hydroxyl (-OH) Groups | Crucial for antioxidant and radical scavenging activities. Participate in hydrogen bonding with biological targets. | Ochnaflavone (B1238491) |

| Methoxy (-OCH3) Groups | Increases lipophilicity, potentially enhancing cell membrane permeability. May alter binding specificity and can be linked to anti-inflammatory effects. | 7-O-Methyl Mearnsitrin researchgate.net |

| Saturated C-Ring (Tetrahydro) | Introduces conformational flexibility, changing the molecule's 3D shape and its interaction with target sites. | 2,3-dihydroochnaflavone nih.gov |

| Glycoside Groups | Increases water solubility but can decrease direct antioxidant activity. May be cleaved in vivo to release the active aglycone. | Kaempferol 3-O-glucoside nih.gov |

Influence of Interflavonoid Linkage and Skeletal Architecture on Activity Profiles

The way the two flavonoid units are connected is a defining feature of a biflavonoid. Ochnaflavone and its derivatives, including this compound, are characterized by a C-O-C ether linkage between the B-ring of one flavonoid unit and the A-ring of the second. rsc.org This specific linkage (3',4"'-oxydiflavone) dictates the relative orientation of the two flavonoid systems. rsc.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules. solubilityofthings.comkhanacademy.org The saturation of the C2-C3 bond in one of the flavanone units of this compound creates chiral centers at positions C2 and C3. This means the compound can exist as different stereoisomers (enantiomers and diastereomers). tru.ca

Different stereoisomers of a compound can have vastly different biological activities. solubilityofthings.com This is because biological systems, such as enzyme active sites and cell surface receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer may bind with high affinity and elicit a strong response, while its mirror image may be significantly less active or even inactive. tru.ca

Although specific studies on the stereoisomers of this compound have not been reported, it is a well-established principle that the stereochemical configuration at C2 and C3 in flavanones is a major determinant of their biological effects. Therefore, the precise spatial arrangement of the substituents around these chiral centers in this compound will be crucial to its activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.complos.org For biflavonoids, QSAR models can predict the activity of new or untested compounds, thereby guiding the synthesis of more potent and selective molecules. mdpi.comnih.gov

A QSAR study involves several steps:

Data Collection: A dataset of biflavonoids with known biological activities (e.g., antioxidant, anti-inflammatory) is compiled.

Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each molecule. These can include electronic properties, hydrophobicity, steric parameters, and topological indices.

Model Development: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. plos.org

Recent 3D-QSAR studies on biflavonoids have successfully modeled their antioxidant activity. mdpi.comnih.gov These models use field-based descriptors (steric, electrostatic, hydrophobic) to create a 3D map of the structural features that favor or disfavor activity. For a molecule like this compound, a QSAR model could predict its activity based on descriptors related to its 7-methoxy group, its flexible tetrahydro-flavanone moiety, and its specific interflavonoid linkage.

Table 2: Conceptual Framework of a QSAR Model for Biflavonoids

| Component | Description | Example for this compound |

| Dependent Variable | The measured biological activity to be predicted. | IC50 value for a specific enzyme inhibition. |

| Independent Variables (Descriptors) | Calculated structural and physicochemical properties. | Molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors, electrostatic potential maps. |

| Mathematical Model | The equation relating descriptors to activity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Validation Metrics | Statistical parameters to assess model quality. | R² (goodness of fit), Q² (predictive ability). plos.orgmdpi.com |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental in the separation and analysis of 7-O-Methyltetrahydroochnaflavone from intricate mixtures. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase, enabling high-resolution separation and subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of flavonoids like this compound. researchgate.net In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used in conjunction with a polar mobile phase. researchgate.netresearchgate.net The separation mechanism hinges on the principle that more polar compounds will elute earlier, while less polar compounds, having a stronger affinity for the stationary phase, will have longer retention times.

For the analysis of flavonoids, a gradient elution is often employed, where the composition of the mobile phase is altered over the course of the analysis to achieve optimal separation. nih.gov A common mobile phase system might consist of an aqueous component, often with a pH modifier like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is frequently accomplished using a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths, or a UV-Vis detector set at a specific wavelength where the compound exhibits maximum absorbance. researchgate.net

The validation of an HPLC method is critical to ensure its reliability. Key validation parameters include linearity, which establishes a proportional relationship between concentration and detector response over a defined range, and the limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net Precision, measured as the relative standard deviation (RSD) of replicate measurements, and accuracy, the closeness of the measured value to the true value, are also rigorously assessed. researchgate.net

Table 1: Typical HPLC Method Parameters for Flavonoid Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water with Formic Acid | researchgate.netnih.gov |

| Elution | Gradient | nih.gov |

| Detector | Photodiode Array (PDA) or UV-Vis | researchgate.net |

| Limit of Detection (LOD) | 0.17–0.49 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.75–1.75 µg/mL | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu For non-volatile compounds like many flavonoids, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov This typically involves converting polar functional groups, such as hydroxyl groups, into less polar and more volatile derivatives, for instance, through silylation. nih.gov

In GC, the sample is vaporized and transported through a column by an inert carrier gas, such as helium or nitrogen. youtube.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. youtube.com Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier. youtube.com

The most common detector paired with GC is a Mass Spectrometer (MS), a combination known as GC-MS. nih.govresearchgate.net This provides not only quantitative data but also structural information based on the mass fragmentation pattern of the compound, aiding in its definitive identification. researchgate.net The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. youtube.com

Table 2: Key Aspects of GC Analysis for Flavonoids

| Aspect | Description | Reference |

|---|---|---|

| Derivatization | Often required to increase volatility (e.g., silylation). | nih.gov |

| Separation Principle | Based on boiling point and interaction with the stationary phase. | youtube.com |

| Detection | Commonly coupled with Mass Spectrometry (GC-MS) for identification and quantification. | nih.govresearchgate.net |

| Identification | Based on retention time and mass spectral data. | youtube.comresearchgate.net |

Spectrometric Methods for Quantitative Analysis in Complex Matrices

Spectrometric techniques measure the interaction of electromagnetic radiation with the analyte and are invaluable for quantification, especially in complex biological or environmental samples.

UV-Vis Spectrophotometry-Based Assays

UV-Visible (UV-Vis) spectrophotometry is a straightforward and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.commt.com Flavonoids, due to their chemical structure containing conjugated systems of double bonds, typically exhibit strong UV absorbance. mdpi.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative assays, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While simple and cost-effective, UV-Vis spectrophotometry can be susceptible to interference from other compounds in the matrix that also absorb at the analytical wavelength. mdpi.com

Mass Spectrometry-Based Quantification Techniques

Mass Spectrometry (MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. nih.gov When coupled with a chromatographic separation method like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a powerful analytical platform. uah.edu

In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. nih.gov The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often used. nih.gov In MRM, a specific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored. nih.gov This highly specific detection method significantly reduces matrix effects and improves the accuracy of quantification, even at very low concentrations. nih.gov The development of a robust LC-MS/MS method involves optimizing the chromatographic conditions and the mass spectrometric parameters, including the ionization source settings and the collision energy for fragmentation. nih.gov

Table 3: Comparison of Spectrometric Quantification Methods

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorbance based on Beer-Lambert law. | Simple, rapid, cost-effective. | Potential for interference from other absorbing compounds in the matrix. | mdpi.commt.com |

| Mass Spectrometry (LC-MS/MS) | Separates ions by mass-to-charge ratio; MRM for specific detection. | High sensitivity, high selectivity, reduces matrix effects. | More complex instrumentation and method development required. | nih.govnih.govnih.gov |

Electrochemical Assays for Activity Profiling

Electrochemical assays offer a distinct approach to studying the activity of compounds like this compound. These methods are based on the measurement of the electrical response (such as current or potential) that occurs when the analyte undergoes an oxidation or reduction reaction at an electrode surface. researchgate.net Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to investigate the electrochemical behavior of a compound. researchgate.net

The oxidation potential of a flavonoid can provide insights into its antioxidant activity, as compounds that are more easily oxidized are often better antioxidants. By studying the electrochemical response, it is possible to profile the redox properties of this compound. These assays can be highly sensitive and provide a rapid means of assessing certain aspects of a compound's reactivity. researchgate.net The development of electrochemical biosensors, which incorporate a biological recognition element, can further enhance the selectivity and applicability of these methods for specific activity profiling. researchgate.net

Table 4: Overview of Electrochemical Assay Techniques

| Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | Provides information on redox potentials and reaction mechanisms. | researchgate.net |

| Square Wave Voltammetry (SWV) | Applies a square wave potential modulation superimposed on a staircase waveform. | Offers high sensitivity for quantitative analysis and kinetic studies. | researchgate.net |

Perspectives and Future Directions in 7 O Methyltetrahydroochnaflavone Research

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) stands as a cornerstone for unveiling the full spectrum of biological activities of 7-O-Methyltetrahydroochnaflavone. This technology enables the rapid assessment of the compound against a vast array of biological targets, moving beyond the initially identified activities. Future HTS campaigns should be designed to explore a diverse range of therapeutic areas.

Key areas for HTS exploration include:

Antiviral Activity: Given that some flavonoids have shown antiviral properties, screening against a panel of viruses, including emerging and drug-resistant strains, is a logical next step.

Enzyme Inhibition: A broad screening against various enzyme families, such as kinases, proteases, and phosphatases, could reveal novel mechanisms of action and therapeutic targets. For instance, the inhibition of enzymes like xanthine (B1682287) oxidase is a known activity of some flavones, which can reduce vascular oxidative stress. nih.gov

Receptor Binding Assays: Evaluating the binding affinity of this compound to a wide range of cellular receptors can identify its potential role in modulating various signaling pathways.

Antimicrobial Activity: Screening against a diverse panel of pathogenic bacteria and fungi is crucial, as flavonoids have been reported to possess antibacterial properties by interfering with bacterial cell membranes. researchgate.net

The data generated from these HTS assays will be instrumental in identifying novel biological activities and prioritizing the most promising avenues for further investigation.

Development of Novel and Efficient Synthetic Routes for Scalable Production

Future research in this area should focus on:

Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could lead to more atom-economical and environmentally friendly synthetic processes.

Flow Chemistry: The implementation of continuous flow technologies can offer advantages in terms of scalability, safety, and reproducibility of the synthesis.

Biocatalysis: Utilizing enzymes to perform specific transformations could provide high stereoselectivity and milder reaction conditions, addressing some of the challenges in traditional organic synthesis.

The successful development of a robust and scalable synthesis will be a critical enabler for all other areas of this compound research.

In-depth Mechanistic Studies at the Proteomic and Genomic Levels

A deeper understanding of how this compound exerts its biological effects at a molecular level is paramount. This requires a shift from phenomenological observations to detailed mechanistic investigations using cutting-edge "omics" technologies.

Future mechanistic studies should encompass:

Proteomics: Techniques such as chemical proteomics can be employed to identify the direct protein targets of this compound within a cell. Subsequent validation of these interactions will provide concrete evidence of its mechanism of action.

Genomics and Transcriptomics: Analyzing the changes in gene expression profiles in response to treatment with the compound can reveal the cellular pathways and networks that are modulated. This can provide insights into its broader biological impact.

Metabolomics: Studying the alterations in the cellular metabolome can help to understand the downstream functional consequences of the compound's interaction with its targets.

By integrating these multi-omics datasets, a comprehensive picture of the compound's mechanism of action can be constructed, facilitating its rational development as a therapeutic agent.

Rational Design and Synthesis of Potent and Selective Analogs based on SAR Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a lead compound. For this compound, a systematic exploration of its chemical space is necessary to identify key structural motifs responsible for its biological activity. For instance, studies on other flavonoids have indicated that the presence of a methoxy (B1213986) group at the C7 position can enhance anti-inflammatory activity. mdpi.com

The process of rational analog design will involve:

Systematic Modification: The synthesis of a library of analogs with systematic modifications to different parts of the this compound scaffold, including the A, B, C, and D rings.

Bioactivity Profiling: Each analog will need to be tested in a panel of relevant biological assays to determine the impact of the structural changes on activity and selectivity.

Iterative Design: The SAR data generated will inform the design of subsequent generations of analogs, in an iterative process aimed at improving the desired pharmacological properties.

This iterative cycle of design, synthesis, and testing is crucial for transforming a promising natural product into a drug candidate with optimized efficacy and safety.

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational and experimental approaches can significantly accelerate the drug discovery and development process. nih.gov In the context of this compound research, computational modeling can provide valuable predictive insights and guide experimental efforts.

Key areas for the integration of computational and experimental methods include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound and its analogs to their protein targets, providing a structural basis for understanding their activity. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic properties of the molecule, which are crucial for its reactivity and interactions with biological systems. mdpi.com This can help in understanding aspects like antioxidant activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogs with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.

Pharmacokinetic and Toxicity Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to prioritize compounds with favorable drug-like properties for further development. nih.gov

By embracing these advanced computational tools in concert with rigorous experimental validation, the research and development timeline for this compound-based therapeutics can be significantly shortened.

Q & A

Q. How is 7-O-Methyltetrahydroochnaflavone isolated and characterized from plant sources?

- Methodological Answer : The compound is typically isolated via ethanol or methanol extraction of plant material (e.g., Ochna beddomei or Ochna integerrima), followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel or Sephadex columns). Structural elucidation employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assignments of proton and carbon signals to confirm the biflavanone scaffold and methyl group at the 7-O position.

- Mass Spectrometry (MS) : High-resolution MS to determine molecular weight and fragmentation patterns .

For example, Jayaprakasam et al. (2000) reported a yield of 0.2% w/w using hexane-ethyl acetate gradients for purification .

Q. What biological assays are commonly used to evaluate its bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Candida albicans), with MIC (Minimum Inhibitory Concentration) values calculated.

- Antioxidant Activity : DPPH radical scavenging or FRAP assays, comparing activity to ascorbic acid or quercetin controls.

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values.

Experimental replicates (n ≥ 3) and positive/negative controls are critical to ensure reliability .

Advanced Research Questions

Q. What synthetic challenges arise in the total synthesis of this compound, and how are they addressed?

- Methodological Answer : Key challenges include:

- Regioselectivity : Ensuring proper coupling of flavanone monomers. Suzuki-Miyaura cross-coupling or oxidative dimerization may be used, with protecting groups (e.g., acetyl or benzyl) to direct reactivity.

- Stereochemical Control : Chiral catalysts (e.g., BINOL-derived ligands) to achieve desired enantiomeric purity.

- Characterization : X-ray crystallography or NOESY NMR to confirm stereochemistry post-synthesis .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying bioactivity across studies)?

- Methodological Answer : Contradictions may arise from differences in:

- Extraction Methods : Solvent polarity impacting compound yield/purity.

- Assay Conditions : Variations in cell lines, incubation times, or reagent batches.

Strategies include: - Meta-Analysis : Systematically compare datasets using software like RevMan, adjusting for confounding variables.

- Dose-Response Replication : Validate activity across multiple independent labs with standardized protocols (e.g., OECD guidelines) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Modifying functional groups (e.g., methylation sites) to test bioactivity changes.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like COX-2 or CYP450 enzymes.

- In Vitro/In Vivo Correlation : Compare computational predictions with enzyme inhibition assays (e.g., ELISA) or rodent models .

Q. How can the biflavonoid structure enhance bioactivity compared to monomeric flavonoids?

- Methodological Answer : The dimeric structure may:

- Increase Binding Affinity : Dual interaction sites for enzyme inhibition (e.g., HIV-1 reverse transcriptase).

- Improve Stability : Reduced oxidative degradation due to intramolecular hydrogen bonding.

Comparative studies using monomeric controls (e.g., naringenin) and molecular dynamics simulations are essential to validate mechanisms .

Data Presentation and Reproducibility

Q. What best practices ensure reproducibility in bioactivity studies of this compound?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step extraction, synthesis, and assay conditions (e.g., solvent ratios, incubation temperatures).

- Open Data : Share raw spectral data (NMR, MS) in repositories like Zenodo.

- Statistical Reporting : Include confidence intervals, p-values, and effect sizes in results tables (see example below).

| Bioassay Type | IC₅₀ (µM) | 95% CI | p-value |

|---|---|---|---|

| Antioxidant | 12.3 | 11–14 | <0.01 |

| Cytotoxicity | 8.7 | 7–10 | <0.05 |

Adapted from Jayaprakasam et al. (2000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.